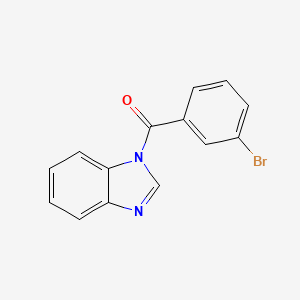
1-(3-bromobenzoyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(3-bromobenzoyl)-1H-benzimidazole can be associated with the intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles in DMSO under air, as a part of the broader synthesis approaches for substituted benzimidazoles (Saha et al., 2009). Another synthesis method involves reacting o-bromophenyl isocyanide with various primary amines under CuI catalysis to afford substituted benzimidazoles (Lygin & Meijere, 2009).
Molecular Structure Analysis
The molecular structure of 1-(3-bromobenzoyl)-1H-benzimidazole and related compounds often displays significant dihedral angles between the core benzimidazole and attached rings. This structural aspect can be analyzed through crystallographic methods, providing insight into the compound's three-dimensional conformation and potential for intermolecular interactions (Akkurt et al., 2005).
Chemical Reactions and Properties
Benzimidazoles, including 1-(3-bromobenzoyl)-1H-benzimidazole, can undergo various chemical reactions due to their reactive sites, such as the nitrogen atoms in the benzimidazole ring and the bromine atom in the 3-bromobenzoyl group. These reactions include cycloadditions, substitution reactions, and interactions with metals to form complexes (Tsuge, Shiraishi, & Takata, 1980).
Applications De Recherche Scientifique
Catalytic Synthesis Applications 1-(3-bromobenzoyl)-1H-benzimidazole is utilized in the field of organic synthesis, particularly in the catalytic synthesis of heterocyclic compounds. A study describes the ligand-free copper-catalyzed synthesis of substituted benzimidazoles using copper(II) oxide nanoparticles, showcasing the efficiency and recyclability of the catalyst in the synthesis process. This method highlights the use of 1-(3-bromobenzoyl)-1H-benzimidazole derivatives in synthesizing complex organic structures, emphasizing its role in green chemistry due to the recyclable nature of the catalyst used (Saha et al., 2009).
Antiviral and Antifungal Activities Research into the biological activities of 1-(3-bromobenzoyl)-1H-benzimidazole derivatives includes their potential in combating viral and fungal infections. For instance, derivatives of 1H-benzimidazole have shown inhibitory activity against enzymes of selected Flaviviridae, including hepatitis C virus, which indicates its potential as an antiviral agent. This suggests the versatility of 1-(3-bromobenzoyl)-1H-benzimidazole in medicinal chemistry for developing new therapeutic agents (Bretner et al., 2005). Additionally, benzimidazole derivatives have been synthesized and evaluated for their antifungal activities, with some compounds showing promising results against Candida, Aspergillus, and dermatophytes, highlighting their potential in addressing fungal infections (Khabnadideh et al., 2012).
Anticancer Research In anticancer research, 2-aminobenzimidazole derivatives, including those related to 1-(3-bromobenzoyl)-1H-benzimidazole, have been synthesized and tested for their antiproliferative activity. These compounds demonstrated cytotoxic activity against various human cancer cell lines, indicating their potential in developing new anticancer drugs (Nawrocka et al., 2004).
Corrosion Inhibition 1-(3-bromobenzoyl)-1H-benzimidazole and its derivatives also find application as corrosion inhibitors. A theoretical study on benzimidazole derivatives, including 1-(3-bromobenzoyl)-1H-benzimidazole, explored their effectiveness as corrosion inhibitors for mild steel in acidic environments. This study utilized density functional theory to predict the properties relevant to their action as corrosion inhibitors, aligning with experimental data and highlighting their potential industrial application (Obot & Obi-Egbedi, 2010).
Propriétés
IUPAC Name |
benzimidazol-1-yl-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-11-5-3-4-10(8-11)14(18)17-9-16-12-6-1-2-7-13(12)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEDRXOEWUQDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5268567 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5563179.png)
![3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5563190.png)
![4-methoxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5563206.png)
![methyl 4-[(3,5-dihydroxybenzoyl)amino]benzoate](/img/structure/B5563210.png)
![rel-(4aS,7aR)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-pyrimidinyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5563213.png)
![N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B5563219.png)
![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5563223.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5563238.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5563252.png)
![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)
![[(3aS*,10aS*)-2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5563265.png)

![(3R*,4R*)-3-cyclopropyl-1-[(2-ethoxyphenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5563278.png)